ALK5/TGFBR1 Inhibitory Potency: Direct Comparison of the Benzoic Acid vs. the Benzamide SB-431542
The target benzoic acid compound inhibits ALK5/TGFBR1 with an IC50 of 170 nM, as measured in a cell-free kinase inhibition assay and curated in the ChEMBL database (CHEMBL6250) [1]. In contrast, the corresponding benzamide analog SB-431542 inhibits ALK5 with an IC50 of 94 nM under comparable cell-free kinase assay conditions using the GST-ALK5 kinase domain and GST-Smad3 substrate [2]. The benzoic acid is therefore approximately 1.8-fold less potent at the kinase level than the amide. This potency rank order is consistent with the SAR reported during the original GSK triarylimidazole optimization program, where the primary amide was identified as the optimal terminal group for ALK5 affinity [3].
| Evidence Dimension | ALK5/TGFBR1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 170 nM (benzoic acid, CAS 301836-35-1) |
| Comparator Or Baseline | SB-431542 (benzamide, CAS 301836-41-9): IC50 = 94 nM |
| Quantified Difference | ~1.8-fold less potent (170 vs. 94 nM) |
| Conditions | Cell-free kinase assay; recombinant ALK5 kinase domain with Smad3 substrate (BindingDB/ChEMBL for target; Laping et al. 2002 Mol Pharmacol for comparator) |
Why This Matters
This quantitative potency differential enables informed selection: researchers requiring maximal standalone ALK5 inhibition should select SB-431542, while those needing a carboxylic acid functional handle for conjugation, salt formation, or library synthesis can accept the ~1.8-fold potency offset of the benzoic acid scaffold.
- [1] BindingDB BDBM50110205 / ChEMBL CHEMBL6250. 4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid. TGFBR1 IC50 = 170 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50110205 View Source
- [2] Laping NJ, Grygielko E, Mathur A, et al. Inhibition of transforming growth factor (TGF)-β1-induced extracellular matrix with a novel inhibitor of the TGF-β type I receptor kinase activity: SB-431542. Mol Pharmacol. 2002;62(1):58-64. SB-431542 ALK5 IC50 = 94 nM. View Source
- [3] Callahan JF, Burgess JL, Fornwald JA, et al. Identification of novel inhibitors of the transforming growth factor β1 (TGF-β1) type 1 receptor (ALK5). J Med Chem. 2002;45(5):999-1001. View Source
